5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile
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Overview
Description
5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The presence of chlorophenyl and sulfanyl groups in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile typically involves the following steps:
Formation of the Nicotinonitrile Core: This can be achieved through a reaction between a suitable pyridine derivative and a nitrile source under basic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced through a nucleophilic substitution reaction involving a thiol derivative and a chlorinated intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic chlorines can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In industry, the compound can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]pyridine
- 5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]benzene
Uniqueness
The presence of both chlorophenyl and sulfanyl groups in the nicotinonitrile structure may confer unique reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(2-chlorophenyl)sulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2S/c19-15-7-5-12(6-8-15)14-9-13(10-21)18(22-11-14)23-17-4-2-1-3-16(17)20/h1-9,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLLNQSTVSKSEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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